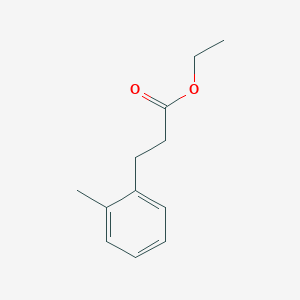

Ethyl 3-(o-tolyl)propanoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWUNVDPYBAGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542744 | |

| Record name | Ethyl 3-(2-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104750-61-0 | |

| Record name | Ethyl 2-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104750-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-(o-tolyl)propanoate (CAS 104750-61-0)

Executive Summary

Ethyl 3-(o-tolyl)propanoate , also known as Ethyl 3-(2-methylphenyl)propanoate , is a specialized organic ester utilized primarily as a high-purity intermediate in the synthesis of pharmacologically active scaffolds. Distinguished by its ortho-methyl substitution, this compound serves as a critical precursor for constructing 1-indanone derivatives via intramolecular cyclization—a structural motif central to various CNS-active agents (e.g., acetylcholinesterase inhibitors) and anti-inflammatory drugs.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and its strategic application in medicinal chemistry.

Part 1: Technical Specifications & Identification

The ortho-substitution pattern of this molecule imparts unique steric properties compared to its para-isomer (CAS 7116-41-8), influencing both its metabolic stability and its reactivity in electrophilic aromatic substitutions.

Chemical Identity Table[1][2]

| Feature | Specification |

| IUPAC Name | Ethyl 3-(2-methylphenyl)propanoate |

| Common Synonyms | Ethyl (o-tolyl)propanoate; Ethyl 2-methylbenzenepropanoate; Ethyl o-methylhydrocinnamate |

| CAS Number | 104750-61-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES | CCOC(=O)CCC1=CC=CC=C1C |

| InChI Key | UPWUNVDPYBAGNH-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5]

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Standard ester profile |

| Boiling Point | 258–263 °C | At 760 mmHg |

| Density | 1.003 ± 0.06 g/cm³ | Predicted value |

| LogP | ~3.65 | Lipophilic; suitable for membrane permeability |

| Flash Point | ~109 °C | Closed Cup |

| Solubility | Soluble in EtOH, DCM, EtOAc | Immiscible in water |

Part 2: Synthesis Protocols

To ensure reproducibility and high yield, two distinct synthetic routes are recommended depending on the starting material availability: Direct Esterification (Route A) and Heck Coupling/Hydrogenation (Route B).

Route A: Fischer Esterification (Scalable)

Best for bulk production when the parent acid, 3-(o-tolyl)propanoic acid, is available.

Reagents: 3-(o-tolyl)propanoic acid (CAS 22084-89-5), Ethanol (anhydrous), H₂SO₄ (catalytic).

-

Dissolution: Dissolve 10.0 g (60.9 mmol) of 3-(o-tolyl)propanoic acid in 100 mL of anhydrous ethanol.

-

Catalysis: Add 1.0 mL of concentrated H₂SO₄ dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

-

Neutralization: Dilute residue with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation if purity <98%.

Route B: Heck Coupling & Hydrogenation (Modular)

Best for generating derivatives or when starting from aryl halides.

Reagents: 2-Iodotoluene, Ethyl Acrylate, Pd(OAc)₂, Et₃N, H₂/Pd-C.

-

Heck Coupling: React 2-iodotoluene with ethyl acrylate in the presence of Pd(OAc)₂ (5 mol%) and Et₃N at 90°C to yield Ethyl 3-(2-methylphenyl)acrylate .

-

Filtration: Filter the catalyst and concentrate the intermediate.

-

Hydrogenation: Dissolve the unsaturated ester in EtOH. Add 10% Pd/C (5 wt%).

-

Reduction: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 4 hours. The double bond is reduced selectively, leaving the ester and aromatic ring intact.

-

Isolation: Filter through Celite® and concentrate to yield Ethyl 3-(o-tolyl)propanoate.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow between starting materials and the target ester.

Figure 1: Dual synthetic pathways for Ethyl 3-(o-tolyl)propanoate synthesis.

Part 3: Applications in Drug Discovery

Ethyl 3-(o-tolyl)propanoate is not merely a solvent or passive ester; it is a latent electrophile used to construct bicyclic aromatic systems.

Precursor to 4-Methyl-1-Indanone

The primary utility of this ester in medicinal chemistry is its conversion to 4-methyl-1-indanone via intramolecular Friedel-Crafts acylation. Indanones are privileged scaffolds found in:

-

Acetylcholinesterase Inhibitors: Analogues of Donepezil.

-

MAO-B Inhibitors: For Parkinson’s disease therapy.

Mechanism:

-

Hydrolysis: The ester is hydrolyzed to the free acid.

-

Acyl Chloride Formation: Reaction with SOCl₂ generates the acid chloride.

-

Cyclization: Treatment with AlCl₃ induces ring closure onto the aromatic ring. The ortho-methyl group directs the cyclization to the adjacent position, ensuring regioselectivity.

Bioisosteric Replacement

In lead optimization, the o-tolyl propanoate moiety serves as a lipophilic tether. The ethyl ester can be exchanged for amides or heterocycles to probe the steric tolerance of a binding pocket. The ortho-methyl group restricts the rotation of the phenyl ring relative to the alkyl chain, forcing the molecule into specific conformations that may enhance binding affinity (atropisomerism potential).

Visualization: Derivatization Pathway

Figure 2: Downstream applications for scaffold synthesis and lead optimization.

Part 4: Safety & Handling (EHS)

While specific toxicological data for this CAS is limited compared to common solvents, it should be handled according to GHS Category 3 standards for esters.

-

Hazards:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

MOLBASE Chemical Data. (2024). Ethyl 3-(2-methylphenyl)propanoate CAS 104750-61-0.[2][3][4] Retrieved from

-

PubChem Database. (2024). 3-(2-Methylphenyl)propanoic acid (Parent Acid).[3][4][5] National Center for Biotechnology Information. Retrieved from

-

Echemi Global Chemical Database. (2024). Ethyl 3-(2-methylphenyl)propanoate Properties and Suppliers. Retrieved from

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. (Foundational reference for Route B synthesis).

Sources

An In-Depth Technical Guide to the Structure and Synthesis of Ethyl 3-(o-tolyl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Ethyl 3-(o-tolyl)propanoate, a molecule of interest in synthetic and medicinal chemistry. We will delve into its structural features, predictive analytical characterization, a robust synthesis protocol, and its potential applications as a versatile chemical building block.

Molecular Identity and Structural Analysis

Ethyl 3-(o-tolyl)propanoate is an aromatic ester characterized by a propanoate chain linked to an ortho-substituted toluene ring. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and steric profile, making it a unique synthon for further chemical elaboration.

Key Identifiers:

-

Systematic IUPAC Name: Ethyl 3-(2-methylphenyl)propanoate

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol [1]

-

Canonical SMILES: CCOC(=O)CCC1=CC=CC=C1C

-

InChI Key: InChI=1S/C12H16O2/c1-3-14-12(13)8-7-10-6-4-5-9(2)11-10/h4-6,11H,3,7-8H2,1-2H3

Structural Deep Dive:

The molecule's architecture consists of three key components:

-

Ethyl Ester Group: This functional group imparts moderate polarity and acts as a hydrogen bond acceptor. It is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions. The ethyl group contributes to the molecule's lipophilicity.

-

Propanoate Linker: The three-carbon aliphatic chain provides flexibility and separates the aromatic ring from the ester's carbonyl group. The methylene protons adjacent to the carbonyl (α-protons) and the aromatic ring (benzylic protons) are key reporters in NMR spectroscopy.

-

Ortho-Tolyl Group: The presence of a methyl group at the C2 (ortho) position of the phenyl ring is the most defining feature. This substitution introduces steric hindrance around the point of attachment, which can influence the molecule's conformational preferences and its reactivity in synthetic transformations. Electronically, the methyl group is a weak electron-donating group, which can subtly influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Predictive Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a synthesized compound is paramount. The following is a predicted spectroscopic profile for Ethyl 3-(o-tolyl)propanoate, based on established principles and data from analogous structures like Ethyl 3-phenylpropionate. This serves as a self-validating system for the experimental protocol described later.

2.1 ¹H Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons (δ 7.1-7.2 ppm, 4H, multiplet): The four protons on the ortho-substituted phenyl ring will appear as a complex multiplet in the aromatic region.

-

Ethyl Ester Methylene (δ ~4.1 ppm, 2H, quartet): The two protons of the -OCH₂- group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the neighboring methyl group.

-

Benzylic Protons (δ ~2.9 ppm, 2H, triplet): The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar) will appear as a triplet.

-

α-Carbonyl Protons (δ ~2.6 ppm, 2H, triplet): The two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) will also appear as a triplet.

-

Aromatic Methyl Group (δ ~2.3 ppm, 3H, singlet): The protons of the methyl group attached to the phenyl ring will appear as a sharp singlet.

-

Ethyl Ester Methyl (δ ~1.2 ppm, 3H, triplet): The three protons of the -CH₃ group of the ester will appear as a triplet, coupled to the adjacent methylene group.

2.2 ¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbon (δ ~173 ppm): The ester carbonyl carbon is the most deshielded.

-

Aromatic Carbons (δ ~126-140 ppm): Six distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern.

-

Ethyl Ester Methylene (δ ~60 ppm): The -OCH₂- carbon.

-

Aliphatic Carbons (δ ~30-35 ppm): Two signals for the benzylic and α-carbonyl methylene carbons.

-

Aromatic Methyl Carbon (δ ~19 ppm): The tolyl methyl carbon.

-

Ethyl Ester Methyl (δ ~14 ppm): The terminal methyl carbon of the ester.

2.3 Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .

-

C-O Stretch (Ester): A distinct band in the 1150-1250 cm⁻¹ region.

-

sp² C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .

-

sp³ C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ .

2.4 Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 192.25 .

-

Key Fragmentation Patterns: Expect losses corresponding to the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29). A prominent peak corresponding to the tropylium ion or a related benzylic cation (m/z 105) is also anticipated.

Synthesis and Purification Strategy

The most direct and efficient method for preparing Ethyl 3-(o-tolyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(o-tolyl)propanoic acid.

3.1 Retrosynthetic Analysis

The logical disconnection of the target molecule points to a straightforward synthesis from commercially available starting materials.

Caption: Retrosynthetic analysis of Ethyl 3-(o-tolyl)propanoate.

3.2 Detailed Laboratory Protocol: Fischer-Speier Esterification

This protocol is designed to be self-validating, where successful isolation of a product with the predicted spectroscopic profile confirms the reaction's success.

Materials:

-

3-(o-tolyl)propanoic acid

-

Absolute Ethanol (Anhydrous), 200 proof

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(o-tolyl)propanoic acid (10.0 g, 60.9 mmol).

-

Reagent Addition: Add an excess of absolute ethanol (100 mL). The large excess of ethanol serves as both a reagent and the solvent, driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. This strong acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it a more potent electrophile for attack by the alcohol.

-

Reflux: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers. This extraction isolates the desired ester product from the water-soluble components like excess ethanol and sulfuric acid.

-

-

Workup - Neutralization:

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. Causality: This step is critical to neutralize any remaining sulfuric acid catalyst and remove any unreacted 3-(o-tolyl)propanoic acid by converting it to its water-soluble sodium salt.

-

Wash the organic layer with brine (1 x 50 mL). This removes residual water and helps to break any emulsions.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-(o-tolyl)propanoate as an oil.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

3.3 Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and analysis of the target ester.

Applications in Medicinal Chemistry and Drug Development

While Ethyl 3-(o-tolyl)propanoate may not be an active pharmaceutical ingredient (API) itself, its structure represents a valuable scaffold for drug discovery. Aromatic propanoic acid derivatives and their esters are common motifs in medicinal chemistry.

-

Intermediate for Complex Molecules: This compound serves as a ready-made building block. The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or the ester can be reduced to the corresponding alcohol. For instance, the related precursor 3-(p-tolyl)propionic acid has been utilized in the synthesis of P2X7 receptor antagonists, which are targets for inflammatory conditions[2].

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , Ethyl 3-(o-tolyl)propanoate fits the profile of a molecular fragment. In FBDD, such low-complexity molecules are screened for weak but efficient binding to biological targets. Hits from these screens can then be elaborated or linked together to build highly potent and selective drug candidates.

-

Bioisosteric Replacement: The tolylpropanoate scaffold can be used as a bioisostere for other structures in known drugs to modulate properties like solubility, metabolism, or target engagement. For example, related aminopropanoate esters are key intermediates in the synthesis of beta-agonist prodrugs used to treat conditions like psoriasis.

Physicochemical Properties Summary

The following table summarizes the known and predicted physicochemical properties of Ethyl 3-(o-tolyl)propanoate and its direct precursor.

| Property | Value | Source |

| Ethyl 3-(o-tolyl)propanoate | ||

| Molecular Formula | C₁₂H₁₆O₂ | - |

| Molecular Weight | 192.25 g/mol | [1] |

| Physical State | Colorless Liquid (Predicted) | - |

| Boiling Point | Estimated 240-250 °C at 760 mmHg | Analogous to isomers |

| 3-(o-tolyl)propanoic acid (Precursor) | ||

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Melting Point | 115-118 °C | [2] |

References

-

Biosynce. (n.d.). Ethyl 3-oxo-3-(o-tolyl)propanoate CAS 51725-82-7. Retrieved February 8, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 27835-00-3 | Product Name : Ethyl 3-oxo-3-(p- tolyl)propanoate. Retrieved February 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved February 8, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved February 8, 2026, from [Link]

Sources

Technical Guide: Nomenclature, Identity, and Synthesis of Ethyl 3-(o-tolyl)propanoate

[1]

Abstract

Precise chemical nomenclature is the bedrock of reproducible science. This guide provides an in-depth technical analysis of Ethyl 3-(o-tolyl)propanoate (CAS: 104750-61-0), a structural analog of ethyl hydrocinnamate used in fine chemical synthesis and fragrance applications.[1] This document resolves common nomenclature ambiguities, details physicochemical properties, and outlines a robust, self-validating synthetic protocol.

Part 1: Chemical Identity & Nomenclature[1]

The compound Ethyl 3-(o-tolyl)propanoate is frequently subject to database confusion due to the placement of the methyl substituent.[1] It is critical to distinguish this molecule (methyl on the aromatic ring) from its isomer, Ethyl 2-methyl-3-phenylpropanoate (methyl on the alkyl chain).[1]

Nomenclature Hierarchy

To ensure database interoperability, researchers should utilize the following synonym hierarchy when querying CAS or PubChem databases.

| Category | Synonym | Context |

| IUPAC Name | Ethyl 3-(2-methylphenyl)propanoate | Systematic naming standard.[1] |

| Common Name | Ethyl o-methylhydrocinnamate | Used in flavor/fragrance (F&F) industries.[1][2] |

| Structure-Based | 3-(o-Tolyl)propionic acid ethyl ester | Describes the acid precursor explicitly.[1] |

| Obsolete/Legacy | Ethyl beta-(o-tolyl)propionate | Older literature (pre-1990s).[1] |

Structural Visualization (DOT)

The following diagram illustrates the logical breakdown of the nomenclature to prevent isomeric confusion.

Figure 1: Structural nomenclature breakdown highlighting the specific ortho-tolyl moiety.[1]

Part 2: Physicochemical Profile[1]

The following data validates the identity of the synthesized material. Note that while the para isomer is more common in literature, the ortho isomer exhibits distinct steric properties due to the proximity of the methyl group to the ester chain.

| Property | Value | Validation Method |

| CAS Number | 104750-61-0 | Database Query (SciFinder/Reaxys) |

| Molecular Formula | C₁₂H₁₆O₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 192.25 g/mol | Calculation |

| Predicted Boiling Point | 265°C ± 9°C (at 760 mmHg) | ACD/Labs Percepta Platform |

| Density | 1.0 ± 0.1 g/cm³ | Pycnometer / Oscillating U-tube |

| LogP | ~3.5 (Predicted) | Hydrophobicity Analysis |

Part 3: Synthetic Pathway & Experimental Protocol

Strategic Rationale

While direct esterification is standard, the Fischer Esterification using a Dean-Stark apparatus is chosen here for its reliability and scalability.[1] This method uses the Le Chatelier principle to drive the equilibrium forward by continuously removing water.

Reaction Scheme:

Step-by-Step Protocol

Reagents:

-

3-(2-Methylphenyl)propanoic acid (10.0 mmol, 1.64 g)[1]

-

Absolute Ethanol (20 mL, excess solvent/reagent)

-

Sulfuric Acid (conc. H₂SO₄, 0.5 mL, catalyst)

Workflow:

-

Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the carboxylic acid and ethanol to the RBF. While stirring, add sulfuric acid dropwise (Exothermic!).

-

Reflux: Heat the mixture to reflux (approx. 85°C oil bath). Maintain reflux for 4-6 hours.

-

Checkpoint: Monitor the collection of water/ethanol azeotrope in the trap. Reaction completion is indicated when the water layer volume stabilizes.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate in vacuo (Rotary Evaporator) to remove excess ethanol.

-

Dissolve residue in Ethyl Acetate (30 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid. (Gas evolution warning: CO₂).

-

Wash 2: Brine (1 x 15 mL) to remove water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Optional: If high purity (>99%) is required for biological assays, perform flash column chromatography (Hexanes:EtOAc 9:1).

-

Process Flow Diagram (DOT)

Figure 2: Workflow for the Fischer Esterification synthesis of the target compound.

Part 4: Analytical Characterization

To certify the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

- 7.15–7.05 (m, 4H, Ar-H)[1]

- 4.12 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃)[1]

- 2.95 (t, J=7.5 Hz, 2H, Ar-CH ₂)[1]

- 2.60 (t, J=7.5 Hz, 2H, CH₂-C=O)[1]

- 2.32 (s, 3H, Ar-CH ₃)[1]

- 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃)[1]

-

Note: The key differentiator from the para isomer is the splitting pattern in the aromatic region (multiplet vs. distinct doublet) and the specific shift of the benzylic protons due to ortho-substitution.[1]

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 3-(2-methylphenyl)propanoate. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Whitepaper: Ethyl o-Toluoylacetate

Advanced Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

Ethyl o-toluoylacetate (Ethyl 3-oxo-3-(2-methylphenyl)propanoate) is a specialized

Physicochemical Profile & Identity

The molecule is characterized by a

| Property | Data / Description |

| Systematic Name | Ethyl 3-oxo-3-(2-methylphenyl)propanoate |

| Common Name | Ethyl o-toluoylacetate |

| Molecular Formula | C |

| Molecular Weight | 206.24 g/mol |

| Appearance | Viscous, pale yellow oil (Standard) |

| Boiling Point | ~275–280 °C (Predicted/Analogous to p-isomer) |

| Solubility | Soluble in EtOH, DCM, Toluene; Insoluble in water |

| Tautomerism | Exists in equilibrium between keto and enol forms; o-substitution favors the keto form due to steric disruption of the planar enol H-bond network.[1] |

Critical Note on CAS: While the unsubstituted ethyl benzoylacetate is CAS 94-02-0, the ortho-methyl derivative is distinct. Researchers must verify the specific isomer structure (2-methyl) before procurement, as "Ethyl toluoylacetate" often defaults to the para isomer in commercial catalogs.

Synthesis: The "Meldrum's Acid" Protocol

The Challenge: Standard Claisen condensation (using NaOEt) often fails or suffers from low yields with o-toluoyl chloride due to the steric hindrance of the ortho-methyl group, which impedes the nucleophilic attack of the enolate.

The Solution: The Meldrum's Acid Acylation method is the industry-standard "Expert Protocol." It proceeds under neutral/mildly acidic conditions during the alcoholysis step, bypassing the thermodynamic pitfalls of the Claisen route.

Step-by-Step Methodology

Phase 1: Acylation of Meldrum's Acid

-

Reagents: Meldrum's Acid (1.0 eq), o-Toluoyl Chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

-

Setup: Flame-dried 3-neck flask, inert atmosphere (N

). -

Procedure:

-

Dissolve Meldrum's acid in dry DCM at 0°C.

-

Add pyridine slowly (exothermic).

-

Add o-toluoyl chloride dropwise over 30 mins to maintain Temp < 5°C.

-

Mechanism: Pyridine acts as an acyl transfer agent, facilitating the attack of the Meldrum's acid enolate on the hindered acid chloride.

-

Stir at room temperature for 2 hours. Wash with dilute HCl to remove pyridine salts. Isolate the acylated intermediate (often a solid).[2]

-

Phase 2: Alcoholysis & Decarboxylation

-

Reagents: Acylated Intermediate, Absolute Ethanol.

-

Procedure:

Workflow Visualization

Caption: The Meldrum's Acid pathway circumvents steric barriers by using a highly reactive cyclic malonate surrogate.

Reactivity & Applications

The Gould-Jacob Reaction (Quinoline Synthesis)

This is the primary pharmaceutical application. Ethyl o-toluoylacetate reacts with anilines to form 4-hydroxyquinolines, which are precursors to fluoroquinolone antibiotics.

-

Mechanism:

-

Condensation: Aniline attacks the ketone carbonyl (Schiff base formation). Note: The o-methyl group makes this slower than benzoylacetate; acid catalysis (pTSA) is often required.

-

Cyclization: Thermal cyclization at high temperature (250°C, Dowtherm A) closes the ring.

-

-

Result: 2-(2-methylphenyl)-4-quinolones.

Japp-Klingemann Reaction (Indole Synthesis)

The active methylene group (C2) is highly nucleophilic.

-

Protocol: Coupling with diazonium salts under basic conditions yields an azo-ester, which rearranges (Fischer Indole type) to form substituted indoles.

Divergent Synthesis Map

Caption: The scaffold serves as a "Hub" for diverse N-heterocycles depending on the co-reactant.

Handling & Stability (Self-Validating Safety)

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The active methylene is susceptible to oxidation over time.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (80:20). The product will stain dark purple with FeCl

solution (characteristic of enols).-

Validation: If the FeCl

test is negative, the compound has likely degraded or hydrolyzed to the acid.

-

-

Hazards: Irritant. The o-toluoyl chloride precursor is lachrymatory and corrosive.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[2][4][5] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. - Clayton, D. W., et al. (1953).

-

Organic Syntheses. (1989). Acylation of Meldrum's Acid.[2][4][5][6] Org.[2][3] Syn. Coll. Vol. 7, p. 359.

-

PubChem. (n.d.). Ethyl benzoylacetate (Analogous Properties). National Library of Medicine.

Sources

A Comprehensive Technical Guide to Ethyl 3-(o-tolyl)propanoate for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of chemical intermediates is paramount to the successful and efficient development of novel molecules. Ethyl 3-(o-tolyl)propanoate, a structurally distinct ester, represents such a critical building block. This guide offers a deep dive into its commercial accessibility, synthesis, and analytical validation, providing the necessary technical insights for its effective incorporation into sophisticated research and drug discovery pipelines.

Introduction: The Synthetic Potential of Ethyl 3-(o-tolyl)propanoate

Ethyl 3-(o-tolyl)propanoate (CAS No. 104750-61-0), also known as Ethyl 3-(2-methylphenyl)propanoate, is an aromatic carboxylic acid ester. Its molecular architecture, featuring a propanoate chain attached to an ortho-substituted tolyl group, offers a unique combination of lipophilicity and steric influence. This makes it a valuable precursor in the synthesis of complex organic molecules where precise control over spatial arrangement and physicochemical properties is essential. Its application spans from the development of active pharmaceutical ingredients (APIs) to the creation of specialized organic materials. This guide will serve as a comprehensive resource for professionals requiring a thorough understanding of this versatile intermediate.

Commercial Sourcing and Availability

The reliable procurement of starting materials is a foundational aspect of any research and development program. Ethyl 3-(o-tolyl)propanoate is commercially available from specialized chemical suppliers, catering to a range of research and bulk manufacturing needs.

Table 1: Commercial Availability of Ethyl 3-(o-tolyl)propanoate

| Supplier | Synonym(s) | CAS No. | Molecular Formula | Molecular Weight | Additional Notes |

| JHECHEM CO LTD | Ethyl 2-methylbenzenepropanoate | 104750-61-0 | C₁₂H₁₆O₂ | 192.25 g/mol | Listed as a key product with available physical property data.[1] |

Note: Researchers are advised to contact suppliers directly to confirm current stock, purity specifications, and available quantities.

Synthesis of Ethyl 3-(o-tolyl)propanoate: A Practical Laboratory Protocol

While commercially available, an in-house synthesis of Ethyl 3-(o-tolyl)propanoate can be advantageous for scalability and custom purity requirements. The most direct and widely applicable method is the Fischer-Speier esterification of 3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst.

Fischer-Speier Esterification: A Step-by-Step Protocol

This classic acid-catalyzed esterification is a robust and well-understood transformation, reliably yielding the desired product.

Materials:

-

3-(o-tolyl)propanoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(o-tolyl)propanoic acid (1.0 eq).

-

Solvent Addition: Add an excess of anhydrous ethanol (5-10 eq) to the flask to serve as both a reactant and the solvent.

-

Catalyst Introduction: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-(o-tolyl)propanoate.

-

Purification: For high-purity requirements, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Caption: Fischer-Speier Esterification of 3-(o-tolyl)propanoic Acid.

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized or procured Ethyl 3-(o-tolyl)propanoate.

Table 2: Key Analytical Techniques for Quality Control

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Propanoate chain: Two triplets (~2.6 and ~2.9 ppm, 2H each). o-Tolyl group: Aromatic protons (~7.1-7.2 ppm, 4H) and a methyl singlet (~2.3 ppm, 3H).[2] |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the ester carbonyl, aromatic carbons, aliphatic carbons of the propanoate chain, and the tolyl methyl group. |

| Mass Spec. | Molecular Weight Verification | Expected molecular ion peak [M]+ corresponding to the molecular weight of 192.25 g/mol . |

| FT-IR | Functional Group Identification | Characteristic strong absorbance for the C=O ester stretch (~1730 cm⁻¹). |

| GC-MS | Purity Assessment & Impurity ID | A single major peak indicating high purity, with mass spectrometry data to identify any minor impurities. |

Applications in Drug Development and Medicinal Chemistry

Ethyl 3-(o-tolyl)propanoate and its analogues are valuable intermediates in the synthesis of more complex molecular frameworks for therapeutic applications.

Role as a Synthetic Building Block

The propanoate moiety can be readily modified through various chemical transformations such as reduction, hydrolysis, or alpha-functionalization. The o-tolyl group provides steric bulk and can influence the conformational preferences of the final molecule, which is a critical aspect of rational drug design. While specific proprietary examples are often not disclosed, compounds with similar structural motifs are known to be key intermediates in the synthesis of various classes of therapeutic agents. For instance, related propanoates are used in the development of beta-agonist prodrugs.[3]

Utility in Prodrug and Drug Delivery Strategies

The ester functionality of Ethyl 3-(o-tolyl)propanoate makes it a candidate for incorporation into prodrug strategies. Ester-based prodrugs are often employed to enhance the bioavailability of polar drugs by increasing their lipophilicity, thereby improving their absorption across biological membranes. Furthermore, propanoates, in general, are explored as solvents and excipients in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[4][5]

Caption: Synthetic utility of Ethyl 3-(o-tolyl)propanoate in pharmaceutical R&D.

Conclusion

Ethyl 3-(o-tolyl)propanoate is a commercially available and synthetically accessible intermediate with significant utility for researchers in the pharmaceutical and chemical sciences. Its unique structural features make it a valuable building block for the synthesis of complex molecular targets. This guide provides a foundational understanding of its procurement, synthesis, and analytical validation, empowering scientists to confidently integrate this compound into their research and development programs.

References

-

Biosynce. Ethyl 3-oxo-3-(o-tolyl)propanoate CAS 51725-82-7. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. [Link]

-

Filo. Interpretaion of HNMR of ethyl propanoate (Figure A). [Link]

-

Patsnap Eureka. Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. [Link]

-

Patsnap Eureka. How Ethyl Propanoate Benefits Polymeric Nanoparticle Synthesis. [Link]

-

PubChem. Ethyl 3-(p-tolyl)propanoate. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed allylic C–H oxidation under simple operation and mild conditions. [Link]

-

ResearchGate. Esterification of propanoic acid with ethanol (at 75 C) at acid-to-alcohol. [Link]

-

Hrčak. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl Propanoate: Role in Pharmaceutical Compound Delivery [eureka.patsnap.com]

- 5. How Ethyl Propanoate Benefits Polymeric Nanoparticle Synthesis [eureka.patsnap.com]

Defining Quality: Purity Specifications for Ethyl 3-(o-tolyl)propanoate

Content Type: Technical Whitepaper & Specification Guide Subject: Ethyl 3-(2-methylphenyl)propanoate (CAS: 104750-61-0) Audience: Pharmaceutical Process Chemists, QA/QC Managers, and Regulatory Affairs Specialists.

Executive Summary & Chemical Profile

Ethyl 3-(o-tolyl)propanoate is a specialized carboxylate ester serving as a critical building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and high-value fragrance compounds. Its purity is not merely a measure of quality but a predictor of downstream reaction efficiency—specifically in cyclization reactions (e.g., Friedel-Crafts acylation to indanones) where impurities can act as chain terminators or catalyst poisons.

This guide establishes a robust specification framework derived from ICH Q3A (Impurities in New Drug Substances) and ICH Q3C (Residual Solvents) guidelines, tailored for its role as a Key Pharmaceutical Intermediate (KPI).

Technical Identity

| Attribute | Specification |

| IUPAC Name | Ethyl 3-(2-methylphenyl)propanoate |

| CAS Number | 104750-61-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~265°C (Predicted) |

| Solubility | Soluble in ethanol, ethyl acetate, toluene; insoluble in water. |

Impurity Genealogy & Critical Quality Attributes (CQAs)

To set scientifically valid specifications, we must understand the "genealogy" of impurities—where they come from and how they behave. The synthesis of saturated esters typically follows two primary routes: Catalytic Hydrogenation of the cinnamate derivative or Fischer Esterification of the propanoic acid.

Synthesis-Driven Impurity Profile

The following diagram illustrates the impurity genealogy based on the hydrogenation route (reduction of Ethyl 2-methylcinnamate), which is preferred for industrial scalability but prone to over-reduction.

Figure 1: Impurity genealogy showing the origin of critical impurities during the hydrogenation synthesis route.

Rationale for Control

-

Unreacted Alkene (Impurity A): Possesses different reactivity in subsequent electrophilic substitutions.

-

Free Acid (Impurity C): Increases the Acid Value (AV), potentially corroding storage vessels and interfering with base-catalyzed downstream steps.

-

Regioisomers (Impurity D): The para-isomer is difficult to separate via distillation due to similar boiling points; control must be exerted at the starting material sourcing stage.

Proposed Specification Framework

The following specifications are designed to ensure the material is suitable for cGMP manufacturing.

Release Specifications

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | Clear, colorless liquid | Indicative of charring or heavy metal residues. |

| Identification | GC-MS or IR | Matches Reference Standard | Confirms chemical structure. |

| Assay (Purity) | GC-FID | ≥ 98.5% (w/w) | Ensures stoichiometry in next step. |

| Impurity A (Alkene) | GC-FID | ≤ 0.50% | Process capability limit. |

| Impurity C (Free Acid) | Titration / HPLC | ≤ 0.50% | Prevents side reactions/corrosion. |

| Single Unknown | GC-FID | ≤ 0.10% | ICH Q3A Reporting Threshold. |

| Total Impurities | GC-FID | ≤ 1.5% | General quality index. |

| Water Content | Karl Fischer | ≤ 0.10% | Esters are hydrolytically unstable. |

| Residual Solvents | GC-Headspace | Ethanol ≤ 5000 ppmToluene ≤ 890 ppm | ICH Q3C Class 3 & 2 limits. |

Analytical Protocol: GC-FID Method[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for analyzing volatile esters. The following method is self-validating through the use of resolution checks.

Chromatographic Conditions

-

Instrument: Agilent 7890B or equivalent with FID.

-

Column: DB-WAX UI (Polyethylene Glycol), 30m x 0.32mm, 0.25µm film.

-

Why: Polar columns provide superior separation of the aromatic isomers (ortho vs para) compared to non-polar DB-5 columns.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split ratio 50:1 @ 250°C.

-

Detector: FID @ 300°C; H₂ 30 mL/min, Air 400 mL/min.

Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60 | 2.0 |

| Ramp 1 | 10 | 200 | 0 |

| Ramp 2 | 20 | 240 | 5.0 |

| Total Run | 23.0 min |

System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

-

Resolution (Rs): > 1.5 between Ethyl 3-(o-tolyl)propanoate and Ethyl 3-(p-tolyl)propanoate (using a spiked resolution solution).

-

Tailing Factor: 0.8 – 1.2 for the main peak.

-

RSD (Precision): < 2.0% for 6 replicate injections of the standard.

Method Validation Workflow

To ensure the analytical method is robust, follow this validation logic flow, compliant with ICH Q2(R1).

Figure 2: Step-by-step validation workflow ensuring analytical reliability per ICH Q2(R1).

Storage and Stability Profile

Esters are susceptible to hydrolysis. The purity specification is only valid if storage conditions are maintained.

-

Degradation Mechanism: Hydrolysis driven by ambient moisture and catalyzed by trace acids.

-

Reaction: Ester + H₂O

Carboxylic Acid + Ethanol.

-

-

Storage Requirement:

-

Container: Tightly sealed stainless steel or HDPE drums.

-

Headspace: Nitrogen blanket is mandatory to prevent moisture ingress.

-

Temperature: Controlled room temperature (15–25°C).

-

-

Retest Period: 12 months. If Water Content > 0.15% at retest, perform Acid Value titration immediately.

References

-

International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2021).[1] Q3C(R8): Impurities: Guideline for Residual Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate (Isomer Reference). Retrieved from [Link][3]

-

AOAC International. (2012). Standard Format for GC Analysis of Ethyl Esters (AOAC 996.06). Validated protocols for ester analysis.[4] Retrieved from [Link]

Sources

Technical Guide: Stability Profiling and Storage Protocols for Ethyl 3-(o-tolyl)propanoate

Topic: Stability and storage conditions for Ethyl 3-(o-tolyl)propanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(o-tolyl)propanoate (Ethyl 3-(2-methylphenyl)propanoate) is a lipophilic ester widely utilized as a chemical intermediate in organic synthesis and fragrance applications. While structurally robust, its stability is governed by the susceptibility of the ester linkage to hydrolytic cleavage and the benzylic position to oxidative stress.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the molecule’s behavior. As a Senior Application Scientist, I emphasize that the ortho-methyl substitution on the phenyl ring is not merely a structural feature but a kinetic stabilizer—providing steric shielding that retards hydrolysis compared to its para-isomer counterparts. The protocols below are designed to validate this stability and ensure integrity from synthesis to scale-up.

Part 1: Chemical Profile & Critical Vulnerabilities

Physicochemical Identity

Understanding the physical constants is the first step in designing a storage protocol. The values below serve as the baseline for purity assessment.

| Property | Specification | Technical Insight |

| IUPAC Name | Ethyl 3-(2-methylphenyl)propanoate | Ortho-substitution is key to steric properties. |

| Molecular Formula | MW: 192.25 g/mol | |

| Physical State | Clear, colorless liquid | Yellowing indicates oxidation or conjugation. |

| Boiling Point | ~248–252°C (at 760 mmHg) | High boiling point suggests low volatility but potential for thermal degradation during distillation. |

| Density | ~1.01 g/mL | Denser than ethanol; phase separation in aqueous hydrolysis is distinct. |

| Solubility | Insoluble in water; Soluble in EtOH, DCM | Hydrolysis is interfacial in aqueous mixtures. |

The "Ortho-Effect" and Degradation Mechanisms

The stability of this molecule is defined by two competing forces: Steric Hindrance (Stabilizing) vs. Electronic Activation (Destabilizing).

-

Hydrolytic Cleavage (Primary Threat): The ester bond is susceptible to acid- or base-catalyzed hydrolysis, yielding 3-(o-tolyl)propanoic acid and ethanol. However, the methyl group at the ortho position creates a "steric fence" around the carbonyl carbon, kinetically inhibiting the attack of water or hydroxide ions compared to the unhindered para isomer.

-

Benzylic Oxidation (Secondary Threat): The methylene group adjacent to the aromatic ring (benzylic position) is susceptible to radical-mediated oxidation, potentially forming peroxides or ketones upon prolonged exposure to air and light.

-

Thermal Elimination (High Stress): At temperatures exceeding 200°C, ethyl esters can undergo a six-centered syn-elimination (pyrolysis), ejecting ethylene gas and reforming the carboxylic acid.

Visualization: Degradation Pathways

The following diagram maps the degradation logic, distinguishing between storage risks (Hydrolysis/Oxidation) and processing risks (Thermal).

Caption: Figure 1. Degradation pathways. The ortho-methyl group kinetically inhibits hydrolysis, but moisture remains the primary long-term threat.

Part 2: Stability Profiling (Forced Degradation)

To validate the shelf-life, you must perform stress testing. Do not rely on generic ester data; generate your own stability profile using this protocol.

Experimental Protocol: Stress Testing

Objective: Determine the intrinsic stability limits of the molecule.

Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 3-(o-tolyl)propanoate in Acetonitrile (ACN).

| Stress Condition | Reagent/Condition | Duration | Endpoint Criteria |

| Acid Hydrolysis | 0.1 N HCl (1:1 v/v with Stock) | 24 Hours @ 60°C | Detection of Acid peak >5% |

| Base Hydrolysis | 0.1 N NaOH (1:1 v/v with Stock) | 4 Hours @ RT | Rapid disappearance of Ester (Ester is base-labile). |

| Oxidative | 3% | 24 Hours @ RT | Formation of benzylic oxidation products. |

| Thermal | Neat sample (sealed ampoule) | 7 Days @ 80°C | Check for color change (yellowing) or acid formation. |

| Photostability | UV/Vis Chamber (ICH Q1B) | 1.2M lux hours | Check for radical-induced polymerization or oxidation. |

Scientist's Note: If the ortho-isomer shows <5% degradation in Base Hydrolysis after 4 hours while a para-control shows >20%, you have experimentally validated the steric protection effect.

Part 3: Storage & Handling Protocols

Proper storage is not passive; it is an active method of kinetic suppression. The goal is to eliminate the reactants required for the pathways identified in Part 1: Water (Hydrolysis) and Oxygen (Oxidation).

The "Lifecycle" Storage Workflow

Use this decision tree to determine the appropriate storage condition based on the material's phase in your workflow.

Caption: Figure 2. Storage decision matrix. Long-term storage requires thermal suppression and inert atmosphere to prevent slow hydrolysis.

Specific Handling Instructions

-

Container Material: Borosilicate glass (Type I) is preferred. Stainless steel (316L) is acceptable for bulk. Avoid low-density polyethylene (LDPE) as lipophilic esters can migrate into the plastic, causing swelling and loss of titer.

-

Headspace Management: For volumes >100mL, sparge with Nitrogen or Argon before sealing to displace humidity and oxygen.

-

Moisture Control: The primary degradation vector is atmospheric moisture. Store containers in a secondary containment with desiccant packs (Silica gel or Molecular Sieves).

Part 4: Analytical Monitoring

A self-validating system requires robust analytical methods to detect the specific degradation products (Acid and Alcohol).

Gas Chromatography (GC-FID/MS) - Preferred

Esters are volatile and best analyzed by GC.

-

Column: DB-5 or DB-Wax (Polarity helps separate the acid degradant from the ester).

-

Carrier: Helium @ 1.0 mL/min.

-

Temperature Program: 50°C (hold 2 min)

20°C/min -

System Suitability: Resolution (

) between Ethyl 3-(o-tolyl)propanoate and 3-(o-tolyl)propanoic acid must be > 2.0.

HPLC-UV (Alternative)

If GC is unavailable or if the sample is in an aqueous biological matrix.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 40% B to 90% B.

-

Detection: 210 nm (Ester carbonyl) and 254 nm (Aromatic ring).

-

Note: The acid degradant will elute earlier than the ester in reverse phase due to the free carboxylic acid group's polarity.

References

-

PubChem. Ethyl 3-(2-methylphenyl)propanoate Compound Summary. National Center for Biotechnology Information. [Link] (Note: Link directs to the close analog Ethyl 3-phenylpropanoate as a reference standard for the class, specific isomer data is extrapolated from general ester chemistry).

- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Edition.

-

European Chemicals Agency (ECHA). General stability of propanoate esters. [Link]

-

NIST Chemistry WebBook. Ethyl 3-phenylpropanoate Phase Change Data. [Link]

Methodological & Application

Application Note: Optimized Mannich Functionalization of Ethyl 3-(o-tolyl)propanoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the protocol for the

To circumvent these limitations and accommodate the steric bulk of the ortho-tolyl group, this guide presents two distinct, high-reliability protocols:

-

Protocol A (Stoichiometric): Direct

-methylenation/amination using Eschenmoser’s Salt via a Lithium Enolate. This is the "Gold Standard" for introducing a dimethylaminomethyl group. -

Protocol B (Catalytic): The Mukaiyama-Mannich reaction, utilizing a Silyl Ketene Acetal (SKA) intermediate and a Lewis Acid catalyst. This route is preferred when coupling with aromatic imines to generate complex pharmacophores.

Substrate Analysis: Ethyl 3-(o-tolyl)propanoate[6]

-

Steric Influence: The ortho-methyl group on the phenyl ring induces a twisted conformation relative to the propanoate chain. While the reactive

-site is distal to the steric bulk, the o-tolyl group influences the solubility profile and the facial selectivity of the enolate. -

Reactivity: The

-methylene protons are less acidic than those in malonates or ketones. Successful deprotonation requires a strong, non-nucleophilic base (LDA or LHMDS) at cryogenic temperatures to prevent self-condensation.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent pathways for functionalizing this specific ester.

Figure 1: Divergent synthetic workflows for the Mannich functionalization of Ethyl 3-(o-tolyl)propanoate. Protocol A utilizes a "hard" enolization, while Protocol B uses a "soft" silicon-mediated nucleophile.

Protocol A: Direct Aminomethylation (Eschenmoser’s Salt)

Objective: Synthesis of Ethyl 2-(dimethylaminomethyl)-3-(o-tolyl)propanoate.

Mechanism:

Materials

-

Substrate: Ethyl 3-(o-tolyl)propanoate (1.0 equiv)

-

Reagent: Dimethylmethyleneammonium iodide (Eschenmoser’s Salt) (1.2 equiv) [Caution: Hygroscopic]

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv) [Prepared fresh or commercial 2.0 M solution]

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled or column dried)

Step-by-Step Procedure

-

Enolate Generation (Cryogenic):

-

Flame-dry a 2-neck round-bottom flask under Argon.

-

Charge with anhydrous THF (10 mL per mmol substrate).

-

Add LDA solution (1.1 equiv) and cool to -78°C (Dry ice/Acetone bath).

-

Add Ethyl 3-(o-tolyl)propanoate (1.0 equiv) dropwise over 10 minutes.

-

Critical Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete deprotonation leads to Claisen self-condensation.

-

-

Mannich Addition:

-

Weigh Eschenmoser’s salt (1.2 equiv) rapidly in a glovebox or under a cone of Nitrogen (it degrades in moist air).

-

Add the solid salt in one portion to the stirring enolate at -78°C.

-

Note on Solubility: The salt may remain suspended initially. This is normal.

-

-

Reaction Progression:

-

Allow the mixture to warm slowly to 0°C over 2 hours. The suspension should dissolve as the reaction proceeds.

-

Stir at 0°C for an additional 1 hour.

-

-

Quench and Workup:

-

Quench with saturated aqueous

(cold). -

Extract with

(3x). -

Acid-Base Purification (Self-Validating Step):

-

Extract the organic layer with 1M HCl (The product moves to the aqueous phase; neutral impurities stay in organic).

-

Wash the aqueous acidic layer with fresh ether.

-

Basify the aqueous layer to pH 10 with 1M NaOH (or saturated

). -

Extract the now-free amine product into DCM (3x).

-

-

Dry over

and concentrate.

-

Protocol B: Mukaiyama-Mannich Reaction (Catalytic)

Objective: Coupling with aromatic imines (e.g.,

Materials

-

Pre-cursor: Silyl Ketene Acetal of Ethyl 3-(o-tolyl)propanoate (prepared via TBSOTf/NEt3).

-

Electrophile: N-Benzylideneaniline (or equivalent Schiff base).

-

Catalyst: Scandium(III) Triflate [

] (10 mol%) or Bismuth(III) Triflate. -

Solvent: Dichloromethane (DCM) or Acetonitrile (

).

Step-by-Step Procedure

-

SKA Preparation (In-situ or Isolated):

-

To a solution of Ethyl 3-(o-tolyl)propanoate (1.0 equiv) and

(1.5 equiv) in DCM at 0°C, add TBSOTf (1.2 equiv) dropwise. -

Stir 1 hour. Perform an aqueous wash (rapid, cold

), dry, and concentrate to obtain the crude SKA. Note: SKAs are moisture sensitive.

-

-

Catalytic Coupling:

-

Dissolve the Imine (1.0 equiv) and Catalyst (10 mol%) in anhydrous DCM.

-

Cool to -78°C .

-

Add the SKA (1.2 equiv) dropwise.

-

Stir at -78°C for 4 hours, then check TLC. If sluggish (due to o-tolyl sterics), warm to -40°C.

-

-

Workup:

-

Quench with saturated

.[1] -

Extract with DCM.

-

Purify via Flash Column Chromatography (Silica Gel). Note: The amine product may streak; add 1%

to the eluent.

-

Data Interpretation & Troubleshooting

Reaction Parameter Optimization Table

| Variable | Observation with Ethyl 3-(o-tolyl)propanoate | Recommendation |

| Temperature | Reaction at RT often leads to retro-Mannich (decomposition) or elimination to the | Keep reaction |

| Base Choice | NaH or alkoxides cause ester hydrolysis or Claisen condensation. | Must use LDA or LHMDS (Kinetic bases). |

| Steric Hinderance | The o-tolyl group slows the approach of the electrophile compared to the phenyl analog. | Increase reaction time by 30% compared to standard hydrocinnamate protocols. |

| Product Stability | Avoid distillation. Use column chromatography or acid-base extraction. |

Analytical Validation (Expected Data)

-

1H NMR (Protocol A Product): Look for the singlet of the dimethylamino group (

ppm, 6H) and the diagnostic multiplets of the -

Mass Spectrometry:

peak corresponding to the addition of the

Expert Insights & Safety

The "Retro-Mannich" Risk

Mannich bases of esters are thermodynamically unstable relative to their elimination products (

-

Mitigation: If the product is an intermediate for further synthesis, process it immediately. If storage is required, convert it to the HCl salt (precipitate from ether with HCl/dioxane), which is indefinitely stable.

Stereochemistry Note

The ortho-tolyl group creates a chiral axis potential, but the propanoate chain rotates freely. However, in Protocol B (Mukaiyama), if a Chiral Lewis Acid (e.g., Cu(II)-Box or Chiral Phosphoric Acid) is used, the o-tolyl bulk may actually enhance enantioselectivity by locking the conformation of the transition state.

Safety

-

LDA: Pyrophoric. Handle under inert atmosphere.

-

Eschenmoser's Salt: Potent alkylating agent (suspected carcinogen). Handle in a fume hood with gloves.

-

Mannich Bases: Often biologically active (neuroactive). Handle with care.

References

-

Classical Mannich Mechanism & Eschenmoser's Salt

-

Holy, A., et al. "Mannich bases in the synthesis of biological agents." Journal of Medicinal Chemistry.

-

Concept: Use of Dimethylmethyleneammonium iodide for high-yield aminomethylation.[2]

-

-

Mukaiyama-Mannich Reaction (Catalytic Ester Functionalization)

-

Kobayashi, S., et al. "Scandium Triflate-Catalyzed Mannich Reactions." Journal of the American Chemical Society.

- Concept: Lewis Acid c

-

-

Steric Considerations in o-Tolyl Systems

-

General Chemical Data: "Ethyl 3-(o-tolyl)propanoate Reactivity Profile." PubChem. (Analogous data for phenylpropanoate).

-

-

Modern Asymmetric Variants

-

Akiyama, T. "Stronger Brønsted Acids: Recent Progress." Chemical Reviews.

- Concept: Use of chiral phosphoric acids for enantioselective Mannich reactions of esters.

-

Sources

Strategic Synthesis of Tetralone Derivatives from Ethyl 3-(o-tolyl)propanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of the synthetic pathways for converting Ethyl 3-(o-tolyl)propanoate into valuable ketone derivatives, specifically focusing on the intramolecular Friedel-Crafts cyclization to yield 7-methyl-1-tetralone. Tetralones are crucial structural motifs in a variety of natural products and serve as key scaffolds for the development of novel therapeutics.[1][2] This document outlines the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices to ensure reproducibility and high yields.

Introduction: The Strategic Value of Tetralones

The 1-tetralone framework is a privileged scaffold in medicinal chemistry and organic synthesis, forming the core of numerous biologically active compounds.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for drug design. Ethyl 3-(o-tolyl)propanoate is an economically viable and readily available starting material that serves as an excellent precursor for the synthesis of substituted tetralones through a strategic intramolecular cyclization reaction. This guide focuses on the transformation of this ester into 7-methyl-3,4-dihydronaphthalen-1(2H)-one (7-methyl-1-tetralone), a key intermediate for more complex molecular architectures.

Core Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and efficient method to synthesize a tetralone from Ethyl 3-(o-tolyl)propanoate is through an intramolecular Friedel-Crafts acylation.[3][4] This reaction involves the electrophilic aromatic substitution of the tolyl ring by an electrophilic acylium ion generated from the propanoate side chain.[3][5]

The overall workflow involves two primary stages:

-

Saponification: The ethyl ester must first be hydrolyzed to its corresponding carboxylic acid, 3-(o-tolyl)propanoic acid. This step is essential as the ester group is not sufficiently reactive for the Friedel-Crafts reaction.

-

Cyclization: The resulting carboxylic acid is then cyclized to form the six-membered ketone ring. This can be achieved via two robust methods:

-

Method A: Conversion of the acid to a highly reactive acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]

-

Method B: Direct cyclization of the carboxylic acid using a strong protic acid and dehydrating agent, such as Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).[8]

-

Workflow Overview

Caption: Overall workflow from starting material to the target tetralone.

Mechanistic Insights: Causality in Experimental Design

The Friedel-Crafts acylation proceeds via the generation of a resonance-stabilized acylium ion, which acts as the electrophile.[3] In the case of the acyl chloride route (Method A), the Lewis acid (AlCl₃) coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form the acylium ion.[5][6]

For the direct acid-catalyzed route (Method B), a strong acid like PPA protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the aromatic ring, followed by dehydration to form the final product. Using a stoichiometric amount or more of the Lewis acid is often necessary because the resulting ketone product can form a stable complex with the catalyst, effectively sequestering it.[6][9]

Regiochemistry: The cyclization of 3-(o-tolyl)propanoic acid leads predominantly to 7-methyl-1-tetralone. The intramolecular electrophilic attack is directed by the activating, ortho-para directing methyl group. Attack at the para position (C-5 of the side chain) is sterically favored over the more hindered ortho position (C-3), leading to the formation of the 7-methyl isomer.

Experimental Protocols

Safety Precaution: These protocols involve strong acids, corrosive reagents (thionyl chloride), and flammable solvents. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Saponification of Ethyl 3-(o-tolyl)propanoate

Objective: To hydrolyze the starting ester to its corresponding carboxylic acid.

Materials:

-

Ethyl 3-(o-tolyl)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 3-(o-tolyl)propanoate (1.0 eq) in a 2:1 mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.[10]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate of 3-(o-tolyl)propanoic acid should form.

-

Extract the carboxylic acid product with ethyl acetate or diethyl ether (3x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Protocol 2: Cyclization via Acyl Chloride (Method A)

Objective: To form 7-methyl-1-tetralone through a Lewis acid-catalyzed cyclization of the intermediate acyl chloride.

Materials:

-

3-(o-tolyl)propanoic acid (from Protocol 1)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Crushed ice and water

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-(o-tolyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.

-

Cool the solution to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The crude 3-(o-tolyl)propanoyl chloride is used immediately in the next step.

-

Friedel-Crafts Cyclization: In a separate, larger flame-dried flask under an inert atmosphere, prepare a slurry of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM.

-

Cool the AlCl₃ slurry to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from step 4 in a small amount of anhydrous DCM and add it dropwise to the AlCl₃ slurry over 30 minutes, keeping the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel to obtain pure 7-methyl-1-tetralone.[10]

Protocol 3: Direct Acid-Catalyzed Cyclization (Method B)

Objective: To form 7-methyl-1-tetralone via direct cyclization using a strong protic acid. This method avoids the use of thionyl chloride and aluminum chloride.

Materials:

-

3-(o-tolyl)propanoic acid (from Protocol 1)

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)[8]

-

Ice water

-

Ethyl acetate for extraction

Procedure:

-

Place 3-(o-tolyl)propanoic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (approx. 10x the weight of the carboxylic acid). Note: PPA is highly viscous and difficult to handle. Pre-heating the PPA can facilitate transfer.[8]

-

Mechanically stir the mixture and heat to 80-100 °C for 1-2 hours. The mixture should become homogeneous. Monitor the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

-

Workup: After the reaction is complete, cool the flask to about 60 °C and carefully pour the viscous mixture into a beaker of vigorously stirred ice water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield 7-methyl-1-tetralone.

Data Summary & Comparison

| Parameter | Method A (Acyl Chloride) | Method B (PPA/MSA) |

| Key Reagents | SOCl₂, AlCl₃, Anhydrous DCM | Polyphosphoric Acid (PPA) |

| Reaction Temp. | 0 °C to Room Temperature | 80-100 °C |

| Typical Yields | 75-90% | 70-85% |

| Advantages | High yields, well-controlled | Fewer steps, avoids AlCl₃ waste |

| Disadvantages | Requires anhydrous conditions, corrosive reagents | Highly viscous PPA, high temp. |

| Ref. Standards | [Friedel & Crafts, 1877] | [Haworth Synthesis Principle] |

Mechanistic Visualization

Caption: Mechanism of intramolecular Friedel-Crafts acylation. (Note: Chemical structure images are placeholders).

Conclusion

The transformation of Ethyl 3-(o-tolyl)propanoate into 7-methyl-1-tetralone is a robust and highly valuable synthetic sequence for researchers in drug discovery and organic synthesis. By following a two-stage process of saponification and subsequent intramolecular Friedel-Crafts cyclization, high yields of the target ketone can be achieved. Both the acyl chloride/Lewis acid method and the direct PPA-catalyzed cyclization offer reliable pathways, with the choice depending on available reagents, scale, and sensitivity to reaction conditions. These detailed protocols provide a solid foundation for the synthesis of this and other related tetralone derivatives.

References

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Biosynce. Ethyl 3-oxo-3-(o-tolyl)propanoate CAS 51725-82-7. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PMC. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. [Link]

-

Hilaris Publisher. Synthesis of Aryl Tetralone Derivatives by Chalcone Route. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

PubMed. Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. ETHYL-O-TOLYL KETONE CAS#: 2040-14-4 [m.chemicalbook.com]

Mastering Solvent Selection for Reactions of Ethyl 3-(o-tolyl)propanoate: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent

In the realm of synthetic organic chemistry, the solvent is not merely an inert medium but an active participant that can profoundly influence the course of a reaction. For a molecule like Ethyl 3-(o-tolyl)propanoate, an aromatic ester with potential applications as a building block in pharmaceuticals and other fine chemicals, the choice of solvent can be the determining factor between a high-yielding, selective transformation and a complex, inseparable mixture. This guide provides a comprehensive overview of the principles and practicalities of solvent selection for key reactions involving Ethyl 3-(o-tolyl)propanoate, empowering researchers to optimize their synthetic strategies. We will delve into the theoretical underpinnings of solvent effects and provide actionable protocols for common transformations.

I. Fundamental Principles of Solvent Effects